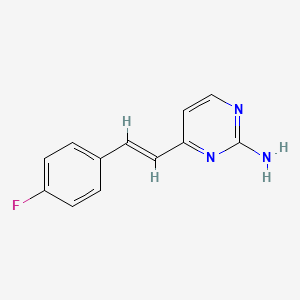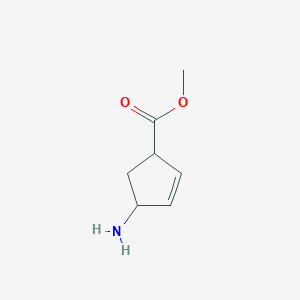
(4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-Benzylidene-2-methylsulfanyl-1H-imidazol-5-one is an organic compound belonging to the imidazole family This compound is characterized by its unique structure, which includes a benzylidene group attached to the imidazole ring, and a methylsulfanyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one typically involves the condensation of benzaldehyde with 2-methylsulfanyl-1H-imidazole-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Chemistry: In chemistry, (4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a bioactive molecule. It can interact with biological targets, making it a candidate for drug discovery and development. Studies have indicated its potential in inhibiting certain enzymes and receptors.
Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
属性
分子式 |
C11H10N2OS |
|---|---|
分子量 |
218.28 g/mol |
IUPAC 名称 |
(4Z)-4-benzylidene-2-methylsulfanyl-1H-imidazol-5-one |
InChI |
InChI=1S/C11H10N2OS/c1-15-11-12-9(10(14)13-11)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)/b9-7- |
InChI 键 |
BSLGZEHHFRKLNR-CLFYSBASSA-N |
手性 SMILES |
CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1 |
规范 SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)

![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)
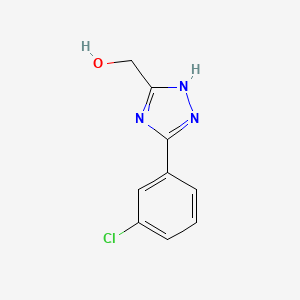

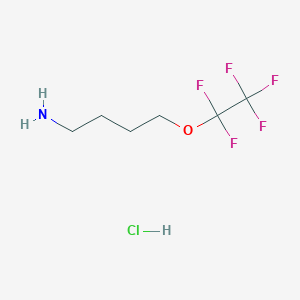
![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
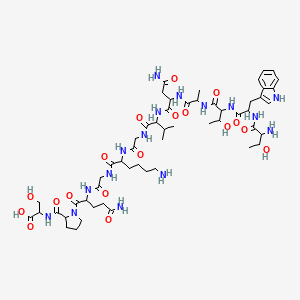
![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12110484.png)

